5-Propylbenzene-1,3-diol-d5
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Overview
Description
5-Propylbenzene-1,3-diol-d5 is a deuterated derivative of 5-Propylbenzene-1,3-diol, which is a compound with the molecular formula C9D5H7O2 and a molecular weight of 157.221 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylbenzene-1,3-diol-d5 typically involves the deuteration of 5-Propylbenzene-1,3-diol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium atoms. The specific reaction conditions may vary, but common methods include the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The production methods often involve the use of specialized equipment and techniques to handle deuterium gas and other deuterated reagents .
Chemical Reactions Analysis
Types of Reactions
5-Propylbenzene-1,3-diol-d5 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
5-Propylbenzene-1,3-diol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities, including its role as a semiochemical and its interactions with other biological molecules.
Medicine: Research is ongoing to explore its potential medicinal properties and its use in drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Propylbenzene-1,3-diol-d5 involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring allow it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate different biological processes, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
Resorcinol: 1,3-benzenediol without the propyl group.
Catechol: 1,2-benzenediol, differing in the position of hydroxyl groups.
Divarinol: A closely related compound with similar chemical structure and properties.
Uniqueness
5-Propylbenzene-1,3-diol-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
157.22 g/mol |
IUPAC Name |
5-(2,2,3,3,3-pentadeuteriopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3/i1D3,2D2 |
InChI Key |
FRNQLQRBNSSJBK-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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